molecular formula C35H37N5O7 B3721555 Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-

Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-

Cat. No.: B3721555
M. Wt: 639.7 g/mol
InChI Key: RMQXDNUKLIDXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)-: is a synthetic derivative of guanosine, a nucleoside that is a fundamental building block of nucleic acids This compound is characterized by the presence of a bis(4-methoxyphenyl)phenylmethyl group at the 5’-O position, a deoxy modification at the 2’ position, and an N-(2-methyl-1-oxopropyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)- typically involves multiple steps, including protection and deprotection of functional groups, selective modifications, and coupling reactions. The key steps include:

    Protection of the 5’-hydroxyl group: with a bis(4-methoxyphenyl)phenylmethyl group.

    Deoxygenation at the 2’ position: to introduce the deoxy modification.

    N-alkylation: with 2-methyl-1-oxopropyl to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the carbonyl group in the N-(2-methyl-1-oxopropyl) moiety.

    Substitution: Nucleophilic substitution reactions can occur at the 5’-O position or the N-alkyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of modified nucleotides and oligonucleotides.
  • Acts as a precursor for the development of novel nucleoside analogs.

Biology:

  • Studied for its potential role in DNA and RNA interactions.
  • Used in the development of probes for nucleic acid research.

Medicine:

  • Investigated for its potential antiviral and anticancer properties.
  • Used in the design of therapeutic agents targeting specific nucleic acid sequences.

Industry:

Mechanism of Action

The mechanism of action of Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)- involves its interaction with nucleic acids. The compound can integrate into DNA or RNA strands, potentially disrupting normal nucleic acid functions. This disruption can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include specific nucleotide sequences, and the pathways involved may include inhibition of polymerase enzymes or activation of cellular stress responses .

Comparison with Similar Compounds

    Guanosine: The parent nucleoside without the modifications.

    2’-Deoxyguanosine: Lacks the 5’-O and N-alkyl modifications.

    5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxyguanosine: Similar but lacks the N-alkyl group.

Uniqueness: Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)- is unique due to its specific combination of modifications, which confer distinct chemical properties and potential biological activities. These modifications enhance its stability, binding affinity to nucleic acids, and potential therapeutic applications .

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQXDNUKLIDXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-
Reactant of Route 2
Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-
Reactant of Route 3
Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-
Reactant of Route 4
Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-
Reactant of Route 5
Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-
Reactant of Route 6
Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.